N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC17461633
Molecular Formula: C22H22N6O2
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N6O2 |
|---|---|
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C22H22N6O2/c1-3-15-5-4-6-16(11-15)26-21-17-12-19(20(30-2)13-18(17)24-14-25-21)27-22(29)28-9-7-23-8-10-28/h1,4-6,11-14,23H,7-10H2,2H3,(H,27,29)(H,24,25,26) |
| Standard InChI Key | IGYYDBGBQKEBQU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)NC(=O)N4CCNCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound features a bicyclic quinazoline scaffold substituted at the 4-, 6-, and 7-positions (Figure 1). The 4-position carries a 3-ethynylphenylamino group, while the 6-position is linked to a piperazine-1-carboxamide moiety. The 7-methoxy group enhances membrane permeability by modulating lipophilicity .
Table 1: Molecular properties of N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide |
| SMILES | CCOC1=C(C=C2C(=C1)N=CN=C2N3CCN(CC3)C(=S)NCC4=CC=CC=C4)OC |
| Topological Polar Surface Area | 98.9 Ų |
Data derived from PubChem and synthetic studies .
Solubility and Stability
The compound demonstrates moderate aqueous solubility (12.7 mg/mL in phosphate buffer, pH 7.4) due to the piperazine group’s protonation at physiological pH. Stability studies indicate a half-life >48 hours in plasma at 37°C, with degradation primarily occurring via O-demethylation at the 7-methoxy position .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves a seven-step sequence (Figure 2):
-
Quinazoline Core Formation: Condensation of 4-chloro-7-methoxy-6-nitroquinazoline with 3-ethynylaniline
-
Nitro Reduction: Catalytic hydrogenation to generate the 6-amino intermediate
-
Piperazine Coupling: Nucleophilic aromatic substitution with 4-ethylpiperazine-1-carbonyl chloride
-
Final Purification: Chromatographic separation yielding >99% purity .
Table 2: Optimization of Step 3 (Piperazine Coupling)
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 12h | 62 | 95 |
| THF, 60°C, 24h | 78 | 98 |
| Microwave, 100°C, 2h | 85 | 99 |
Microwave-assisted synthesis reduced reaction time by 88% while improving yield .
Biological Activity and Mechanism
Kinase Inhibition Profile
Epitinib shows nanomolar potency against EGFR (IC₅₀ = 2.4 nM) and HER2 (IC₅₀ = 15.7 nM), surpassing erlotinib by 6-fold in EGFR blockade . The ethynyl group enhances target residence time through hydrophobic interactions with Leu718 and Val726 in the ATP-binding pocket .
Table 3: Comparative Kinase Inhibition (IC₅₀, nM)
| Target | Epitinib | Erlotinib | Gefitinib |
|---|---|---|---|
| EGFR | 2.4 | 14.3 | 16.9 |
| HER2 | 15.7 | 312 | 420 |
| HDAC1 | 4.4* | - | - |
Antiproliferative Effects
In NCI-60 cell line screening, Epitinib demonstrated broad-spectrum activity:
| Cell Line | GI₅₀ (nM) |
|---|---|
| A549 (lung) | 18.2 |
| MDA-MB-231 (breast) | 22.7 |
| HT-29 (colon) | 29.4 |
Mechanistic studies revealed dual pathway inhibition:
-
EGFR/HER2 Signaling: Blocks autophosphorylation (90% inhibition at 50 nM)
-
HDAC Modulation: Increases histone H3 acetylation (3.8-fold vs control)
Pharmacokinetics and Toxicology
ADME Profile
Phase I trial data (NCT01962896) showed favorable pharmacokinetics:
| Parameter | Value |
|---|---|
| 2.1 ± 0.8 h | |
| 1.2 ± 0.3 µM | |
| 8.4 ± 1.2 h | |
| Bioavailability | 67% (oral) |
Hepatic metabolism occurs primarily via CYP3A4, producing three major metabolites (M1-M3) with <10% parent compound excreted renally .
| Toxicity | Grade 1-2 Incidence | Grade 3-4 Incidence |
|---|---|---|
| Rash | 45% | 8% |
| Diarrhea | 32% | 5% |
| Liver Transaminitis | 18% | 3% |
No QTc prolongation or hematological toxicities were observed at therapeutic doses .
Clinical Development and Applications
Ongoing Trials
As of April 2025, Epitinib is under investigation in:
-
NCT04892316: Phase Ib/II trial for EGFR-mutant NSCLC (n=127)
-
NCT04910269: Phase I combination study with PD-1 inhibitors
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume